5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

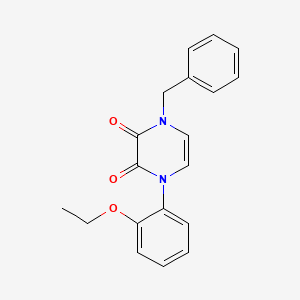

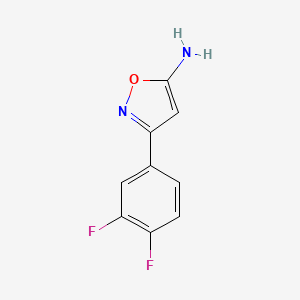

The compound “5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether” is a complex organic molecule that contains a quinoline ring, a pyridine ring, and a methoxy group. Quinoline and pyridine are both aromatic heterocyclic compounds, with quinoline being a larger structure that incorporates a benzene ring . The methoxy group (-OCH3) is a common substituent in organic chemistry, known for its electron-donating properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the aromatic rings. The methoxy group might introduce some steric hindrance, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing quinoline and pyridine rings are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase the compound’s solubility in polar solvents .科学的研究の応用

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the formation of borate and sulfonamide groups . It’s synthesized through nucleophilic and amidation reactions, which are fundamental processes in creating complex organic molecules.

Crystallographic Analysis

The compound’s structure has been characterized using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . These methods are essential for understanding the molecular conformation and arrangement, which are critical for the development of new materials and drugs.

Density Functional Theory (DFT) Studies

DFT is utilized to study the molecular electrostatic potential and frontier molecular orbitals of the compound . This theoretical approach helps in predicting the physical and chemical properties of molecules, which is invaluable in the design of new pharmaceuticals and materials.

Drug Synthesis

In drug synthesis, related boronic acid compounds are used to protect diols and are involved in asymmetric synthesis of amino acids, as well as Diels–Alder and Suzuki coupling reactions . These reactions are pivotal in the creation of a wide array of pharmaceuticals.

Enzyme Inhibition

Boronic acid derivatives, which are structurally related to this compound, are used as enzyme inhibitors or specific ligand drugs . They play a significant role in the treatment of various diseases, including cancer and microbial infections.

Stimulus-Responsive Drug Carriers

The compound is linked to the construction of stimulus-responsive drug carriers due to the boronic ester bonds’ ability to respond to microenvironmental changes such as pH, glucose, and ATP . This application is crucial for targeted drug delivery systems that can release medication in response to specific biological signals.

作用機序

Target of Action

The compound contains a quinoline ring, which is a common structural motif in many pharmaceuticals. Quinoline derivatives are known to interact with a variety of biological targets, including DNA, enzymes, and receptors . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in cellular processes .

Biochemical Pathways

Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Quinoline derivatives are known to be involved in a variety of biochemical pathways, including those related to inflammation, cancer, and infectious diseases .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5,8-dimethoxy-2-pyridin-3-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-19-14-7-8-15(20-2)16-12(14)5-6-13(18-16)11-4-3-9-17-10-11/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMITYMOOBRSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Methoxy-2-(3-pyridinyl)-8-quinolinyl methyl ether | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(furan-2-ylmethyl)-2-((5-methylfuran-2-yl)methylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2952692.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2952695.png)

![2-[(4-Nitro-1H-pyrazol-5-YL)thio]ethanamine](/img/structure/B2952697.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2952703.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2952706.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)